Celiac disease is an autoimmune disorder triggered by gluten exposure in individuals with genetic predisposition. Larazotide acetate works by targeting tight junctions (TJs) in the intestinal lining. TJs are protein complexes that regulate the passage of substances between cells. In celiac disease, gluten exposure disrupts TJs, allowing passage of undigested gluten particles into the bloodstream, triggering an immune response [].
Larazotide acetate acts as a tight junction regulator. Studies suggest it promotes TJ assembly and strengthens the barrier function of the intestinal lining. This could potentially prevent gluten from reaching the immune system and reducing inflammation [, ].
Preclinical studies of larazotide acetate demonstrated its potential to regulate TJs. It inhibited gliadin-induced (gliadin is a component of gluten) disruption of TJs, reduced macrophage recruitment, and decreased intestinal permeability in animal models []. These findings provided a strong foundation for further clinical trials.
Larazotide acetate has undergone several clinical trials to assess its efficacy and safety in celiac disease patients. Initial trials using a gluten challenge model showed promise. Larazotide acetate appeared to prevent some of the negative effects of gluten exposure, including increased intestinal permeability and symptom severity [].
However, a larger phase 3 clinical trial designed to evaluate the drug's effectiveness in reducing symptoms in patients already on a gluten-free diet was discontinued in 2020. The trial did not meet its primary endpoint of reducing symptom severity compared to the placebo group [].
Despite the setback, research on larazotide acetate continues. Scientists are exploring its potential applications in other conditions associated with leaky gut, such as short bowel syndrome [].